molecular formula C5H5IN2O B1327035 (4-iodo-1H-pyrazol-1-yl)acetaldehyde CAS No. 1172074-04-2

(4-iodo-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1327035
CAS RN: 1172074-04-2
M. Wt: 236.01 g/mol
InChI Key: WICKMWAZJVJLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-iodo-1H-pyrazol-1-yl)acetaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C5H5IN2O and a molecular weight of 236.01 .


Synthesis Analysis

Solvothermal reactions of Cu X (X = Cl, Br, I, CN) with bis (4-iodo-1H-pyrazol-1-yl)methane (ipzm) or its methyl-substituted derivative bis (4-iodo-3, 5-dimethyl-1H-pyrazol-1-yl)methane (idmpzm) resulted in the formation of three 2D [Cu 2X2] n -based coordination polymers .


Molecular Structure Analysis

The molecular structure of “(4-iodo-1H-pyrazol-1-yl)acetaldehyde” is composed of 5 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

“(4-iodo-1H-pyrazol-1-yl)acetaldehyde” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Scientific Research Applications

Proteomics Research

(4-Iodo-1H-pyrazol-1-yl)acetaldehyde: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical tool to modify proteins or peptides for mass spectrometry analysis. The iodine atom of the compound can be used for radio-labeling, allowing researchers to track the movement and localization of proteins within cells .

Organic Synthesis

In organic chemistry, (4-Iodo-1H-pyrazol-1-yl)acetaldehyde serves as a versatile building block for the synthesis of various heterocyclic compounds. Its aldehyde group is reactive and can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases and other complex organic structures useful in medicinal chemistry .

Drug Discovery

This compound’s unique structure makes it valuable in drug discovery, particularly in the design of novel pharmaceuticals that target specific proteins. By incorporating (4-Iodo-1H-pyrazol-1-yl)acetaldehyde into a drug candidate, researchers can enhance the molecule’s binding affinity to the target protein, potentially leading to more effective medications .

Material Science

In material science, (4-Iodo-1H-pyrazol-1-yl)acetaldehyde can be employed to create new polymeric materials. Its ability to form covalent bonds with various monomers can lead to the development of polymers with unique properties, such as increased thermal stability or electrical conductivity .

Bioconjugation Techniques

Bioconjugation involves attaching a biomolecule to another molecule, which can be a drug, a fluorescent dye, or a polymer(4-Iodo-1H-pyrazol-1-yl)acetaldehyde can act as a linker molecule in bioconjugation, facilitating the attachment of biomolecules to various substrates without affecting their biological activity .

Agricultural Chemistry

In the field of agricultural chemistry, (4-Iodo-1H-pyrazol-1-yl)acetaldehyde can be used to synthesize compounds that act as growth regulators or pesticides. Its reactivity with other organic molecules can lead to the creation of substances that control plant growth or protect crops from pests .

Safety and Hazards

“(4-iodo-1H-pyrazol-1-yl)acetaldehyde” is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-iodopyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICKMWAZJVJLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-iodo-1H-pyrazol-1-yl)acetaldehyde

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